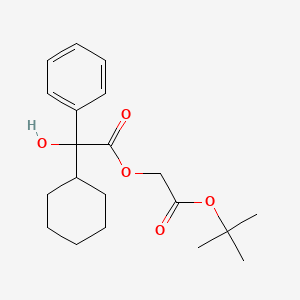
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through esterification reactions. One possible route involves the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with tert-butyl 2-oxoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, esters like this one are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s activity as a prodrug.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- tert-Butyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Uniqueness
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to the presence of the tert-butoxy group, which can influence its reactivity and stability. This makes it distinct from other similar esters and potentially more suitable for specific applications.
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H28O5/c1-19(2,3)25-17(21)14-24-18(22)20(23,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4,6-7,10-11,16,23H,5,8-9,12-14H2,1-3H3 |
InChI Key |
XEFMTOOWBMMHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


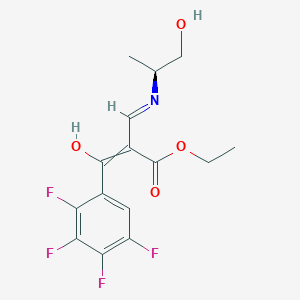
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
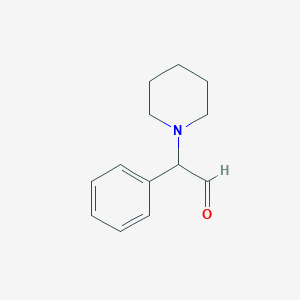
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
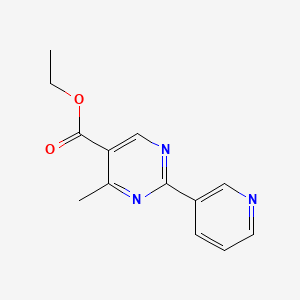
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
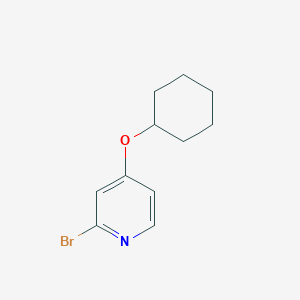
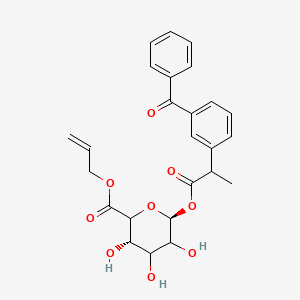
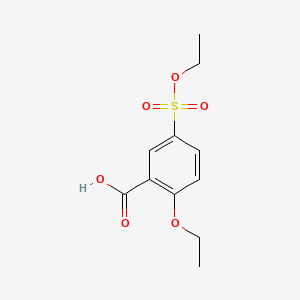
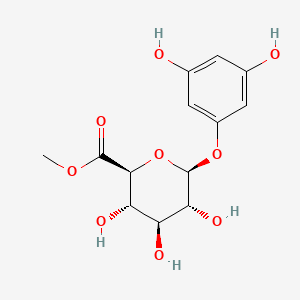
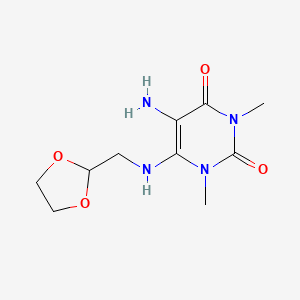

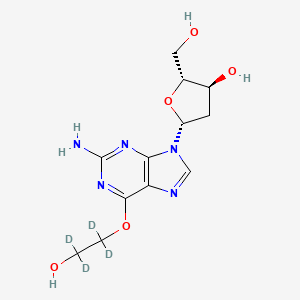
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
